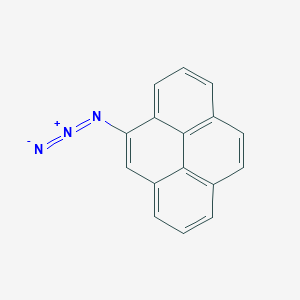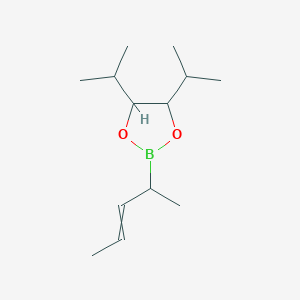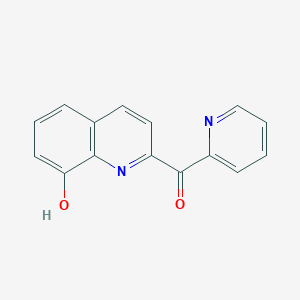
(8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone is an organic compound that features both quinoline and pyridine moieties. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the hydroxyquinoline and pyridine groups provides unique chemical properties that can be exploited for different purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone typically involves the oxidation of pyridin-2-yl-methanes. One efficient method is the copper-catalyzed oxidation of pyridin-2-yl-methanes using water as the oxygen source . This method is advantageous due to its mild reaction conditions and the use of water, which minimizes the production of hazardous by-products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The hydroxy group in the quinoline moiety can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of pyridin-2-yl-methanes.
Substitution: Various reagents can be used for substitution reactions, including halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield pyridin-2-yl-methanones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then interact with various molecular targets. This chelation ability is crucial for its biological and chemical activities, including its use as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A related compound that also features a hydroxyquinoline moiety and is known for its chelating properties.
4-Hydroxy-2-quinolones: These compounds have similar structures and exhibit interesting pharmaceutical and biological activities.
Uniqueness
(8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone is unique due to the presence of both quinoline and pyridine moieties, which provide a combination of properties not found in other similar compounds. This dual functionality allows for a broader range of applications and interactions with different molecular targets .
Properties
CAS No. |
123769-29-9 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(8-hydroxyquinolin-2-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C15H10N2O2/c18-13-6-3-4-10-7-8-12(17-14(10)13)15(19)11-5-1-2-9-16-11/h1-9,18H |
InChI Key |
FZNOGUWOXNWZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
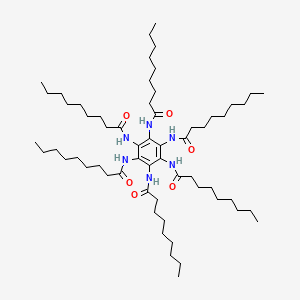
![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
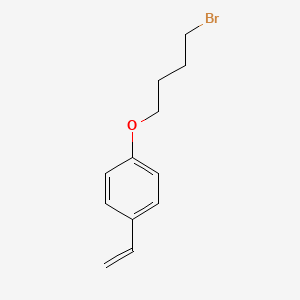
![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)
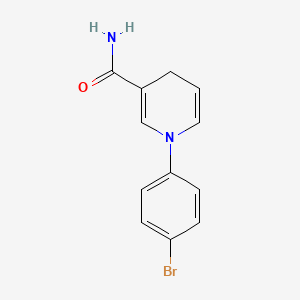
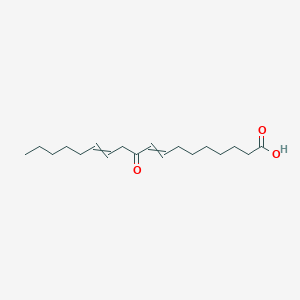
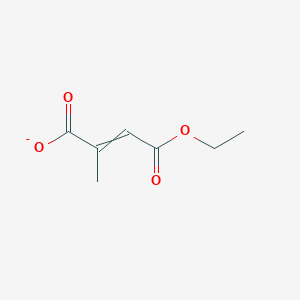
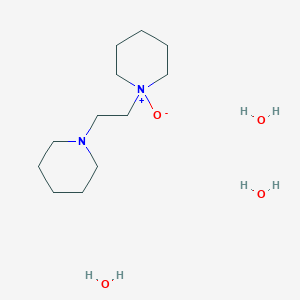
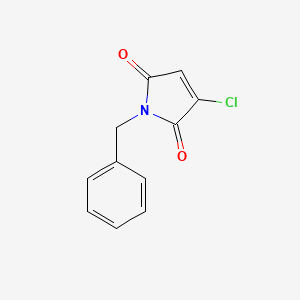
![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)
